molecular formula C12H2Br8O B569674 2,2',3,3',4,4',5,6'-Octabromodiphenyl ether CAS No. 446255-39-6

2,2',3,3',4,4',5,6'-Octabromodiphenyl ether

Cat. No.: B569674
CAS No.: 446255-39-6
M. Wt: 801.379
InChI Key: IEWFKOVTVJNWFF-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether is a brominated flame retardant belonging to the group of polybrominated diphenyl ethers (PBDEs). It is widely used in various consumer products to enhance fire resistance. This compound is known for its high bromine content, which contributes to its effectiveness as a flame retardant .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether is synthesized through the bromination of diphenyl ether. The process involves the reaction of diphenyl ether with bromine in the presence of a catalyst, typically iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the desired positions on the diphenyl ether molecule .

Industrial Production Methods

Industrial production of 2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether involves large-scale bromination processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems. The product is then purified through crystallization or distillation to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of brominated flame retardants in the environment.

    Biology: Investigated for its effects on biological systems, including its potential endocrine-disrupting properties.

    Medicine: Studied for its potential toxicological effects and its impact on human health.

    Industry: Widely used as a flame retardant in plastics, textiles, and electronic equipment.

Mechanism of Action

The mechanism of action of 2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether involves the release of bromine radicals during combustion. These radicals interfere with the combustion process by reacting with free radicals, thereby inhibiting the propagation of the flame. The compound also forms a protective char layer on the surface of the material, further preventing the spread of fire .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’,3,3’,4,4’,5,6’-Octabromodiphenyl ether is unique due to its specific bromination pattern, which provides a balance between flame retardancy and environmental persistence. Its high bromine content makes it highly effective as a flame retardant, while its specific structure influences its behavior in the environment and biological systems .

Properties

IUPAC Name

1,2,3,4-tetrabromo-5-(2,3,4,6-tetrabromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H2Br8O/c13-3-1-5(15)12(11(20)8(3)17)21-6-2-4(14)7(16)10(19)9(6)18/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWFKOVTVJNWFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H2Br8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3074789
Record name 2,2′,3,3′,4,4′,5,6′-octabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

801.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446255-39-6
Record name 2,2',3,3',4,4',5,6'-Octabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255396
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2′,3,3′,4,4′,5,6′-octabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3074789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,4',5,6'-OCTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z44T8M8ULH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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